is a drug that acts as a NK2 receptor antagonist . It was under development by Sanofi-Aventis as a novel antidepressant and anxiolytic It works by blocking the effects of Neurokinin A at the NK-2 receptor .
Saredutant (SR-48,968) is a drug that acts as a NK2 receptor antagonist . It was under development by Sanofi-Aventis as a novel antidepressant and anxiolytic . In may 2009, sanofi-aventis announced the cessation of 14 research/development projects, among which was saredutant for the treatment of major depressive disorder .
Saredutant, also known by its chemical designation N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide, functions by blocking the effects of neurokinin A at the neurokinin-2 receptor. This receptor is part of the G-protein coupled receptor family and is implicated in various physiological processes, including mood regulation and stress response .
Saredutant exhibits significant biological activity, particularly in modulating the hypothalamic-pituitary-adrenal axis. Research indicates that it can reduce corticotropin-releasing factor levels, which are crucial for stress response regulation. Additionally, saredutant has been shown to increase brain-derived neurotrophic factor expression in the hippocampus, suggesting its role in enhancing neuronal plasticity and resilience against stress .
The synthesis of saredutant typically involves:
Saredutant is primarily investigated for its potential applications in:
Studies have demonstrated that saredutant interacts with various neurotransmitter systems:
Several compounds share similarities with saredutant in terms of their mechanisms or therapeutic applications:
| Compound Name | Mechanism of Action | Therapeutic Use | Unique Aspects |
|---|---|---|---|
| Clomipramine | Serotonin-norepinephrine reuptake inhibitor | Major depressive disorder | Known for sedation and memory impairment |
| Citalopram | Selective serotonin reuptake inhibitor | Major depressive disorder | Fewer side effects but limited efficacy in some cases |
| Lurasidone | Dopamine and serotonin receptor modulator | Schizophrenia | Targets multiple receptors with unique efficacy profile |
| Agomelatine | Melatonergic and serotonin receptor activity | Major depressive disorder | Distinct mechanism involving melatonin receptors |
Saredutant stands out due to its specific targeting of neurokinin-2 receptors, which differentiates it from traditional antidepressants that primarily focus on serotonin or norepinephrine pathways .
Health Hazard